molecular formula C22H30N6O4 B2530365 7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 335403-14-0

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2530365
CAS No.: 335403-14-0
M. Wt: 442.52
InChI Key: LAPLSNBKINGRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H30N6O4 and its molecular weight is 442.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

7-(3-(4-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which suggests various pharmacological applications.

  • Molecular Formula : C25H36N4O4
  • Molar Mass : 488.64 g/mol
  • CAS Number : 331675-47-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its anti-inflammatory and antioxidant properties. Studies have indicated that it may influence several biochemical pathways, particularly those involved in inflammatory responses and oxidative stress.

  • Anti-inflammatory Activity :
    • The compound exhibits significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This action is crucial in conditions characterized by chronic inflammation, such as gout and arthritis .
    • It has been shown to modulate the NLRP3 inflammasome pathway, which plays a vital role in the inflammatory response to monosodium urate (MSU) crystals .
  • Antioxidant Properties :
    • The antioxidant activity of this compound has been linked to its ability to scavenge free radicals and reduce oxidative stress in cellular models. This suggests potential protective effects against oxidative damage in various tissues .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
Anti-inflammatoryInhibition of IL-1β and TNF-α production; modulation of NLRP3 inflammasome ,
AntioxidantScavenging of free radicals; reduction of oxidative stress ,
Hypouricemic effectLowering serum uric acid levels; potential use in gout treatment

Detailed Research Findings

In a study examining the effects of various bioactive compounds on inflammatory pathways, this purine derivative was found to significantly downregulate the expression of inflammatory markers in macrophage cell lines stimulated with lipopolysaccharide (LPS) and MSU crystals. Specifically, it inhibited the activation of NF-kB, a key transcription factor involved in inflammation .

Another aspect explored was the compound's effect on xanthine oxidase (XOD), an enzyme implicated in uric acid production. Inhibition of XOD activity was noted, suggesting that this compound could be beneficial in managing hyperuricemia .

Properties

IUPAC Name

7-[3-(4-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O4/c1-4-15-5-7-17(8-6-15)32-14-16(29)13-28-18-19(26(3)22(31)24-20(18)30)23-21(28)27-11-9-25(2)10-12-27/h5-8,16,29H,4,9-14H2,1-3H3,(H,24,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAPLSNBKINGRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.